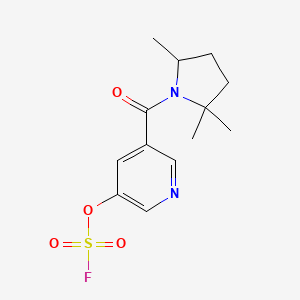
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(2-phenoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(2-phenoxyethyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as HMF-PEU and is synthesized via a specific chemical process.
Scientific Research Applications
Environmental Impact and Carcinogenicity
Research has investigated the environmental and health impacts of urea derivatives, such as ethyl carbamate, which is a concern due to its carcinogenic properties. Ethyl carbamate (EC) is found in fermented foods and beverages and is classified as "probably carcinogenic to humans" by the World Health Organization’s International Agency for Research on Cancer (IARC). Despite its low level presence, its potential health risks have spurred investigations into its formation, detection, and reduction methods in food and alcoholic beverages (Weber & Sharypov, 2009).
Urease Inhibitors in Medical Applications
Urease inhibitors have garnered interest for their potential in treating infections caused by urea-hydrolyzing bacteria, such as Helicobacter pylori in the gastric tract and Proteus species in the urinary tract. Although acetohydroxamic acid is the only clinically used urease inhibitor for urinary tract infections, it poses severe side effects, prompting ongoing research into more effective and safer alternatives (Kosikowska & Berlicki, 2011).
Biomarkers for Tobacco and Cancer Research
The quantification of human urinary carcinogen metabolites, including those derived from urea, provides crucial information for understanding the relationship between tobacco use and cancer. Biomarkers like NNAL and NNAL-Gluc, which are specific to tobacco-derived carcinogens, are instrumental in evaluating exposure to environmental tobacco smoke (ETS) and the effectiveness of tobacco harm reduction strategies (Hecht, 2002).
Parabens in Aquatic Environments
The presence and effects of parabens, used as preservatives in cosmetics and pharmaceuticals, have been examined for their endocrine-disrupting potential and persistence in aquatic environments. Despite treatments that efficiently remove parabens from wastewater, they are ubiquitous in surface water and sediments, highlighting the continuous environmental impact of these compounds (Haman et al., 2015).
Conversion of Biomass to Furan Derivatives
Research into the conversion of plant biomass into furan derivatives, such as 5-Hydroxymethylfurfural (HMF), explores sustainable alternatives to non-renewable hydrocarbon sources. HMF and its derivatives are pivotal in producing a wide array of products, from polymers to fuels, demonstrating the potential of biomass as a renewable resource for the chemical industry (Chernyshev et al., 2017).
properties
IUPAC Name |
1-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-12-7-8-15(22-12)14(19)11-18-16(20)17-9-10-21-13-5-3-2-4-6-13/h2-8,14,19H,9-11H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWGEHWWJKRENV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(CNC(=O)NCCOC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Hydroxy-2-(5-methylfuran-2-yl)ethyl)-3-(2-phenoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

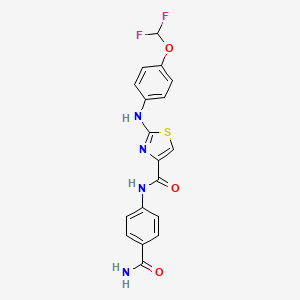
![2-cyano-3-[2,5-dimethyl-1-(oxolan-2-ylmethyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2681067.png)
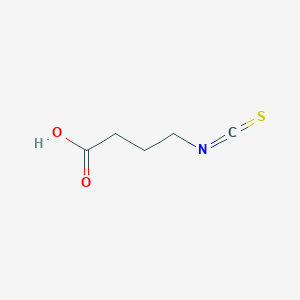
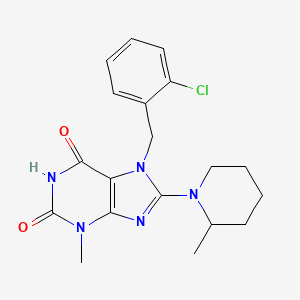
![6-fluoro-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-N-[(oxolan-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2681075.png)
![8-methyl-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2681076.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(2-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2681077.png)
![(1R)-1-[6-(Trifluoromethyl)(3-pyridyl)]ethylamine](/img/structure/B2681078.png)
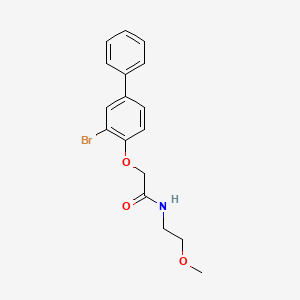
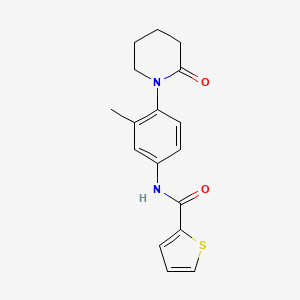

![Methyl 3-(2-{[5-(3-chloro-4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamido)thiophene-2-carboxylate](/img/structure/B2681083.png)
![4-ethoxy-3-fluoro-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2681085.png)
